dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate
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Overview
Description
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate is an organic compound with the molecular formula C18H23NO5 It is a derivative of isophthalic acid and is characterized by the presence of a cyclopentylpropanoyl group attached to the amino group of the isophthalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate typically involves the reaction of dimethyl 5-aminoisophthalate with 3-cyclopentylpropanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The aromatic ring of the isophthalate moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound can be employed in studies involving enzyme inhibition or protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the context of its application, such as enzyme inhibition in biological studies or ligand binding in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-aminoisophthalate: A precursor in the synthesis of dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate.
Dimethyl isophthalate: A simpler derivative of isophthalic acid without the amino and cyclopentylpropanoyl groups.
Dimethyl 5-iodoisophthalate: A halogenated derivative with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of the cyclopentylpropanoyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with biological targets, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
dimethyl 5-(3-cyclopentylpropanoylamino)benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-23-17(21)13-9-14(18(22)24-2)11-15(10-13)19-16(20)8-7-12-5-3-4-6-12/h9-12H,3-8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJSYSIBEHMKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CCC2CCCC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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